Dihydroxyfumaric acid dihydrate

Übersicht

Beschreibung

Dihydroxyfumaric acid hydrate (DHF) is an endogenous metabolite . It appears as an off-white to yellow and faint beige powder . The diester derivative of DHF has been used exclusively as an electrophile in organic synthesis .

Synthesis Analysis

The synthesis of Dihydroxyfumaric acid dihydrate involves a decarboxylative aldol reaction with aldehydes in the presence of caesium carbonate and brucine . The reaction conditions involve 1.2 eq Li2CO3, H2O/dioxane (3/2), at room temperature for 16 hours .Molecular Structure Analysis

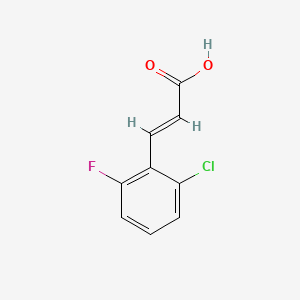

The molecular formula of Dihydroxyfumaric acid dihydrate is C4H4O6 · xH2O . Its molecular weight is 148.07 (anhydrous basis) . The crystal structure of Dihydroxyfumaric acid dihydrate has been reported .Chemical Reactions Analysis

Dihydroxyfumaric acid dihydrate reacts with glyoxylic acid monohydrate . It is also reported to react with glyoxylate, glycolaldehyde, and glyceraldehyde, via α-keto acid intermediates, to afford triose, tetrulose, and pentuloses .Physical And Chemical Properties Analysis

Dihydroxyfumaric acid dihydrate is soluble in methanol . It has a molecular weight of 148.071 Da and a mono-isotopic mass of 148.000793 Da .Wissenschaftliche Forschungsanwendungen

- Dihydroxyfumaric acid dihydrate is used as a precursor in organic synthesis. Researchers utilize it to prepare mesoxalic acid semialdehyde and its derivatives .

- That fact reduces the possibility of formation of colloidal haze in wine, and dihydroxyfumarate can be used in certain amounts as a preservative .

- EPR spectroscopy studies have explored the interactions between these two compounds, shedding light on their combined antioxidant activity .

- The crystal structure of dihydroxyfumaric acid dihydrate has been reported. Understanding its arrangement in the solid state aids in predicting its behavior in various environments .

- Dihydroxyfumaric acid reacts with glyoxylate, glycolaldehyde, and glyceraldehyde via α-keto acid intermediates. These reactions lead to the formation of triose, tetrulose, and pentuloses .

Organic Synthesis and Derivatives

Food and Beverage Industry

Antioxidant Co-Actions

Crystallography and Structural Studies

Chemical Reactions and Intermediates

Wirkmechanismus

Target of Action

Dihydroxyfumaric acid dihydrate is a dicarboxylic hydroxy acid . It is involved in metabolism during grapes ripening and serves as a catalyst for redox reactions . It is also reported to react with glyoxylate, glycolaldehyde, and glyceraldehyde .

Mode of Action

Dihydroxyfumaric acid dihydrate reacts with glyoxylate, glycolaldehyde, and glyceraldehyde, via α-keto acid intermediates . This interaction leads to the formation of triose, tetrulose, and pentuloses .

Biochemical Pathways

The compound plays a significant role in the metabolic pathways during grapes ripening . It acts as a catalyst for redox reactions . The oxidation product of dihydroxyfumaric acid dihydrate was later proved to be diketosuccinic acid .

Pharmacokinetics

It is known that the compound exhibits solubility in water, ethanol, and various organic solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The interaction of dihydroxyfumaric acid dihydrate with its targets leads to the formation of triose, tetrulose, and pentuloses . These products could potentially influence various biochemical processes and pathways.

Action Environment

The action of dihydroxyfumaric acid dihydrate can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its bioavailability and efficacy. Furthermore, its role as a catalyst for redox reactions suggests that its action could be influenced by the redox state of the environment.

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-2,3-dihydroxybut-2-enedioic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6.2H2O/c5-1(3(7)8)2(6)4(9)10;;/h5-6H,(H,7,8)(H,9,10);2*1H2/b2-1+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRMCGGUXOJSDA-SEPHDYHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\O)(\C(=O)O)/O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroxyfumaric acid dihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

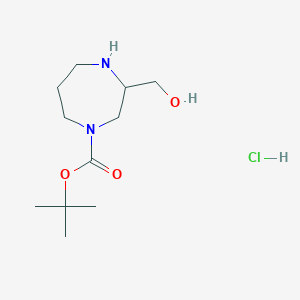

![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)

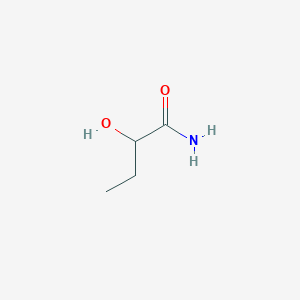

![(1S,2S,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115052.png)

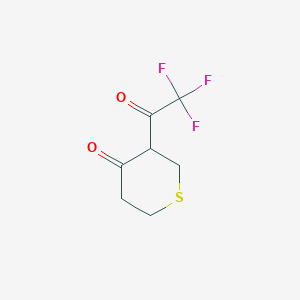

![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)

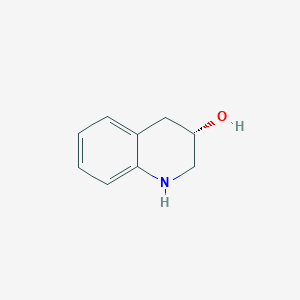

![(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115086.png)

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115087.png)